molecular formula C9H7F2IO2 B1407042 Ethyl 2,4-difluoro-5-iodobenzoate CAS No. 1541937-20-5

Ethyl 2,4-difluoro-5-iodobenzoate

Cat. No. B1407042
M. Wt: 312.05 g/mol
InChI Key: HQNCJNZXYPVDOY-UHFFFAOYSA-N
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Description

Ethyl 2,4-difluoro-5-iodobenzoate is a chemical compound with the molecular formula C9H7F2IO2 . It is used as a starting material in the synthesis of complex target molecules .


Molecular Structure Analysis

The molecular structure of Ethyl 2,4-difluoro-5-iodobenzoate consists of an ethyl group (C2H5) attached to a benzoate group (C6H4CO2) that is substituted with two fluorine atoms and one iodine atom .


Physical And Chemical Properties Analysis

Ethyl 2,4-difluoro-5-iodobenzoate is a clear, colourless liquid . It has a molecular weight of 312.05g/mol .

Scientific Research Applications

1. Ethyl 2,4-difluoro-5-iodobenzoate as a Versatile Intermediate

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, closely related to ethyl 2,4-difluoro-5-iodobenzoate, has shown its versatility as an intermediate for the synthesis of various trifluoromethyl heterocycles. These compounds include trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, and are obtained through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).

2. Catalysis and Synthesis of Oxazoles

Iodoarene-mediated reactions have been used for the one-pot preparation of 2,4,5-trisubstituted oxazoles from ketones. In this method, 2-methyl-5-aryloxazole and 2-ethyl-5-aryloxazole derivatives are obtained efficiently, with iodoarene acting as a catalyst (Kawano & Togo, 2008).

3. Continuous Flow Synthesis

The synthesis of 2,4,5-trifluorobenzoic acid, a compound structurally related to ethyl 2,4-difluoro-5-iodobenzoate, has been achieved through a continuous microflow process. This process involves the generation of an unstable aryl-Grignard reagent followed by its reaction with gaseous CO2, highlighting the potential for efficient continuous flow synthesis of complex molecules (Deng et al., 2015).

4. Catalyst-free Reactions

Catalyst-free P–C coupling reactions have been demonstrated using halobenzoic acids and secondary phosphine oxides under microwave irradiation in water. This method showcases the potential for greener, catalyst-free synthesis methods for related compounds (Jablonkai & Keglevich, 2015).

5. Photochemical Properties

Ethyl 5-(4-dimethylaminophenyl)-3-amino-2,4-dicyanobenzoate, a compound with some structural similarities, has been studied for its photophysical properties in different solvents. This research indicates the potential of related compounds in the field of photochemistry and materials science (Józefowicz et al., 2007).

6. Crystal Structure Analysis

Studies on binuclear neutral complexes involving 2-iodobenzoic acid highlight the importance of structural analysis in understanding the properties and potential applications of related compounds (Bondarenko & Adonin, 2021).

Safety And Hazards

Ethyl 2,4-difluoro-5-iodobenzoate is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and using only in well-ventilated areas .

properties

IUPAC Name

ethyl 2,4-difluoro-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2IO2/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNCJNZXYPVDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-difluoro-5-iodobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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